molecular formula C8H6N2O B590731 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole CAS No. 132804-40-1

5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole

Cat. No.: B590731
CAS No.: 132804-40-1
M. Wt: 146.149
InChI Key: MPVHMBVVPIKZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of metal-free synthetic routes, such as the enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yield. metal-free synthetic routes are gaining popularity due to their eco-friendly nature and lower costs .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve mild temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups .

Scientific Research Applications

5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the activity of enzymes like Hsp90 and HDAC6, which are involved in cancer cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets. This uniqueness contributes to its distinct biological activities and therapeutic potential .

Properties

CAS No.

132804-40-1

Molecular Formula

C8H6N2O

Molecular Weight

146.149

InChI

InChI=1S/C8H6N2O/c1-2-7-6-4-10-11-8(6)5(1)3-9-7/h3-4H,1-2H2

InChI Key

MPVHMBVVPIKZBO-UHFFFAOYSA-N

SMILES

C1CC2=NC=C1C3=C2C=NO3

Synonyms

4,7-Ethanoisoxazolo[4,5-c]pyridine(9CI)

Origin of Product

United States

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